1-(2,2-二甲氧基乙基)-1H-咪唑-2-甲醛肟

描述

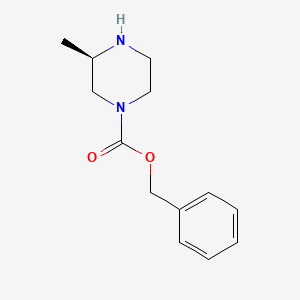

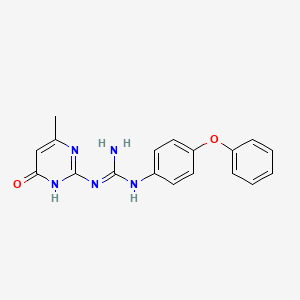

“1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime” is a chemical compound with the CAS Number: 1160264-32-3 . It has a molecular weight of 199.21 and its IUPAC name is 1- (2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O3/c1-13-8(14-2)6-11-4-3-9-7(11)5-10-12/h3-4,8H,5-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.21 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

科学研究应用

Application 1: Synthesis of New Imidazolidin-2-ones

- Summary of the Application: The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .

- Methods of Application: The starting acetals were synthesized according to a previously described method , which consists in the reaction of 2,2-dimethoxyethane-1-amine and 2,2-dimethoxy-N-methylethane-1-amine with isocyanates in benzene .

- Results or Outcomes: This method provides a simple approach to synthesize substituted imidazolidin-2-ones based on the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .

Application 2: Synthesis of Urea-Substituted Diarylethanes and Dibenzoxanthenes

- Summary of the Application: A one-pot synthesis of urea-substituted diarylethanes and dibenzoxanthenes starting from 1-(2,2-dimethoxyethyl)ureas and phenols has been developed .

- Methods of Application: The approach uses readily available reagents and catalysts, requires mild reaction conditions .

- Results or Outcomes: The method provides the target compounds in good to high yields .

Application 3: Preparation of Dolutegravir

- Summary of the Application: Dolutegravir is a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI) indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection . It is being marketed under the trade name Tivicay® .

- Methods of Application: The process involves the reaction of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid with acetic acid .

- Results or Outcomes: This process provides an improved method for the preparation of Dolutegravir .

Application 4: Improved Process for the Preparation of Dolutegravir

- Summary of the Application: This application provides an improved process for the preparation of Dolutegravir or its pharmaceutically acceptable salts .

- Methods of Application: The process involves the reaction of compound (XVI) with an optically active acid addition salt of ®-3-amino-1-butanol (IIa) .

- Results or Outcomes: This process provides an improved method for the preparation of Dolutegravir .

Application 5: Heterocycles from Cyclopropenones

- Summary of the Application: Cyclopropenones have been used in the synthesis of various heterocyclic ring systems . They undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C–H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid–base-catalyzed reactions under the influence of various chemical reagents .

- Methods of Application: The specific methods of application can vary depending on the desired heterocyclic ring system . Some of the reactions involve the use of electrophiles, nucleophiles, radicals, and organometallics, as well as external forces such as heat and light .

- Results or Outcomes: The use of cyclopropenones in the synthesis of heterocycles has led to the construction of a large number of skeletons .

Application 6: Modified Julia Olefination

- Summary of the Application: The Modified Julia Olefination enables the preparation of alkenes from benzothiazol-2-yl sulfones and aldehydes in a single step . The Julia-Kocienski Olefination, a further refinement of the Modified Julia Olefination, offers very good E-selectivity .

- Methods of Application: The reaction involves the initial addition of the sulfonyl anion to the aldehyde . The intermediates that form react further to give E- and Z-isomers of the alkene .

- Results or Outcomes: This method provides a way to prepare alkenes with control over the E/Z selectivity .

属性

IUPAC Name |

(NE)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-13-8(14-2)6-11-4-3-9-7(11)5-10-12/h3-5,8,12H,6H2,1-2H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULVYDYFKGMGEN-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C=CN=C1C=NO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CN1C=CN=C1/C=N/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436606.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate](/img/structure/B1436611.png)

![2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B1436615.png)

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436616.png)

![(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide](/img/structure/B1436621.png)

![2-[(2,4-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436622.png)

![3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436625.png)